![molecular formula C39H40N4O8 B14443985 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 75880-28-3](/img/structure/B14443985.png)
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with a molecular formula of C39H40N4O8 and a molecular weight of 692.75700 g/mol . This compound is known for its unique structure, which includes multiple hydroxypropoxy and isocyanato groups, making it a versatile chemical in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxypropoxy)propanol with 1,1’-oxydipropan-2-ol and 2,2’-oxydipropanol . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanato groups can be reduced to amines under specific conditions.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and urea derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The isocyanato groups can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the synthesis of polymers and other materials. The hydroxypropoxy groups provide additional sites for chemical modification, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Dipropylene glycol: Similar in structure but lacks the isocyanato groups.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but differs in overall structure.
Uniqueness
The presence of both hydroxypropoxy and isocyanato groups in 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene makes it unique. This combination allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
75880-28-3 |
|---|---|
Fórmula molecular |
C39H40N4O8 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/2C15H10N2O2.C9H20O4/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10/h2*1-8H,9H2;9-11H,2-8H2,1H3 |
Clave InChI |
FFTUAFSUPXQTOF-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCCO)OCCCO.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Números CAS relacionados |
75880-28-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
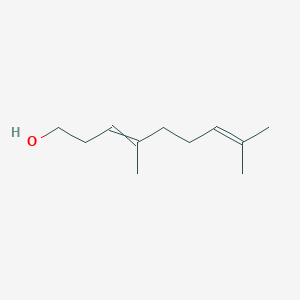
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
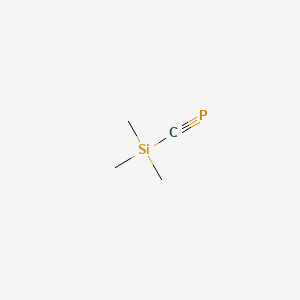

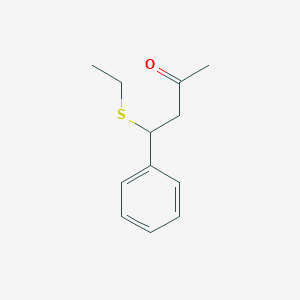
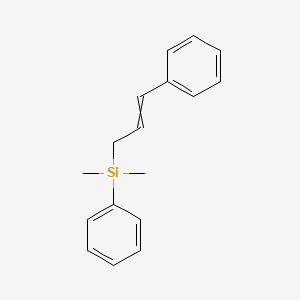

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

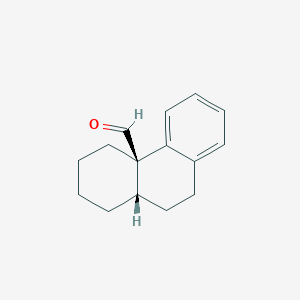
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
